

An In-Depth Technical Guide to 2-Methyl-3-(methylsulfonyl)benzoic acid

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Compound of Interest

Compound Name: 2-Methyl-3-(methylsulfonyl)benzoic acid

Cat. No.: B1465095

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methyl-3-(methylsulfonyl)benzoic acid**, a molecule of increasing interest in the field of medicinal chemistry and drug discovery. This document delves into its fundamental identifiers, physicochemical properties, synthesis, applications, and safety protocols, offering a crucial resource for researchers engaged in the development of novel therapeutics.

Core Chemical Identifiers and Molecular Structure

Precise identification of a chemical entity is paramount for reproducible scientific research. **2-Methyl-3-(methylsulfonyl)benzoic acid** is registered under the CAS Number 1186663-49-9. [1][2] While a definitive IUPAC name from a primary authoritative body is not readily available in public databases, its structure is unambiguously defined. The PubChem Compound Identification (CID) for this molecule is 53429579.[3]

The molecular structure consists of a benzoic acid backbone with a methyl group at the 2-position and a methylsulfonyl group at the 3-position of the benzene ring. This specific substitution pattern is critical to its chemical reactivity and biological activity.

Table 1: Core Identifiers for **2-Methyl-3-(methylsulfonyl)benzoic acid**

Identifier	Value	Source
CAS Number	1186663-49-9	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₄ S	[1]
Molecular Weight	214.2 g/mol	[1]
PubChem CID	53429579	[3]
Canonical SMILES	<chem>CC1=C(C=CC=C1S(=O)(=O)C)C(=O)O</chem>	
InChI	InChI=1S/C9H10O4S/c1-6-4-3-5-7(8(6)9(10)11)14(2,12)13/h3-5H,1-2H3,(H,10,11)	

```
graph "2_Methyl_3_methylsulfonyl_benzoic_acid" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];
```

```
// Benzene ring
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- C1 [len=1.5];
```

```
// Substituents
C1 -- C_carboxyl [label="C00H", len=1.5, fontcolor="#EA4335"];
C2 -- C_methyl [label="CH3", len=1.5, fontcolor="#34A853"];
C3 -- S_sulfonyl [label="S02CH3", len=1.5, fontcolor="#FBBC05"];

// Atom labels
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C_carboxyl [label=""];
C_methyl [label=""];
S_sulfonyl [label=""];
}
```

Figure 1: 2D structure of **2-Methyl-3-(methylsulfonyl)benzoic acid**.

Physicochemical Properties

Experimental data on the physicochemical properties of **2-Methyl-3-(methylsulfonyl)benzoic acid** are not extensively reported in the literature. However, based on its structure, several properties can be predicted. The presence of the carboxylic acid and methylsulfonyl groups, both capable of hydrogen bonding, suggests moderate solubility in polar organic solvents. The aromatic ring contributes to its solid-state nature at room temperature.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	Not available	Likely to decompose at high temperatures.
Solubility	Not available	Predicted to be soluble in polar organic solvents like DMSO, DMF, and methanol.
pKa	Not available	The carboxylic acid proton is expected to be acidic.

Synthesis and Manufacturing

While a specific, detailed, and validated protocol for the synthesis of **2-Methyl-3-(methylsulfonyl)benzoic acid** is not widely published in peer-reviewed journals, general synthetic strategies for related substituted benzoic acids can be informative. The synthesis of structurally similar compounds, such as 2-chloro-3-methyl-4-methylsulfonyl benzoic acid, often involves a haloform reaction on a corresponding acetophenone precursor.[4] Another general approach for the preparation of methylsulfonylbenzoic acids involves the oxidation of the corresponding methylsulfonyl toluene.[5]

A plausible, though not experimentally verified, synthetic route for **2-Methyl-3-(methylsulfonyl)benzoic acid** could involve the following conceptual steps:



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Figure 2: A conceptual workflow for the synthesis of **2-Methyl-3-(methylsulfonyl)benzoic acid**.

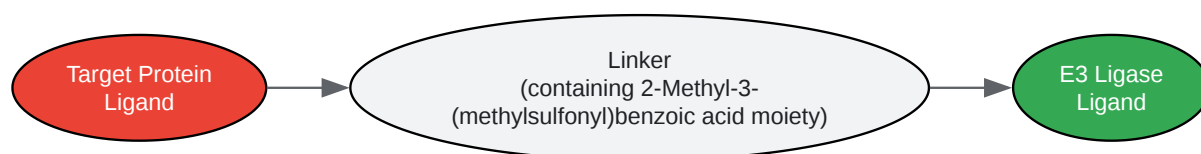
It is crucial to note that this represents a hypothetical pathway. Researchers should consult specialized synthetic chemistry literature and patents for detailed and validated experimental procedures.

Applications in Drug Discovery and Development

2-Methyl-3-(methylsulfonyl)benzoic acid has been identified as a Protein Degradation Building Block.^[1] This classification strongly suggests its utility in the rapidly advancing field of Targeted Protein Degradation (TPD), particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They typically consist of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The structural features of **2-Methyl-3-(methylsulfonyl)benzoic acid**, specifically the carboxylic acid group, provide a versatile handle for its incorporation into the linker component of a PROTAC. The carboxylic acid can be readily functionalized to form amide or ester bonds, allowing for the covalent attachment to either the target protein ligand or the E3 ligase ligand.



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Figure 3: The role of **2-Methyl-3-(methylsulfonyl)benzoic acid** as a component of a PROTAC linker.

The specific substitution pattern of the methyl and methylsulfonyl groups on the benzoic acid ring can influence the physicochemical properties and conformational flexibility of the resulting PROTAC, which are critical factors for its efficacy and cell permeability.

Safety and Handling

Comprehensive safety and hazard information for **2-Methyl-3-(methylsulfonyl)benzoic acid** is not readily available from authoritative sources like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, based on the known hazards of similar chemical classes, prudent laboratory safety practices are essential when handling this compound.

General Safety Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
- **Ventilation:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
- **Avoid Contact:** Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
- **Ingestion:** Do not ingest. If swallowed, seek immediate medical attention.

For related compounds, such as other substituted benzoic acids, common hazards include skin and eye irritation.^[6] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

2-Methyl-3-(methylsulfonyl)benzoic acid is an important building block in medicinal chemistry, particularly for the development of PROTACs and other targeted protein degraders. While publicly available data on its specific properties and synthesis are limited, its structural features provide a strong rationale for its application in this cutting-edge area of drug discovery. As research in targeted protein degradation continues to expand, the demand for and characterization of such specialized chemical tools are expected to grow. Researchers are strongly advised to consult supplier-specific documentation for detailed safety and handling information and to employ rigorous analytical methods to confirm the identity and purity of this compound in their studies.

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